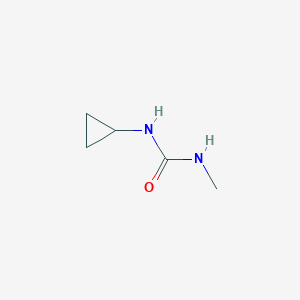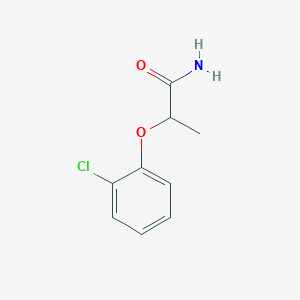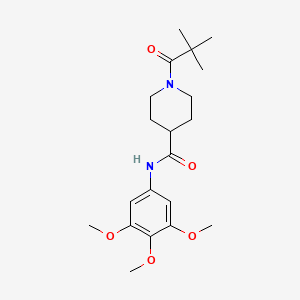
N-cyclopropyl-N'-methylurea
Overview
Description
N-cyclopropyl-N'-methylurea (CMU) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. CMU has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various neurological disorders.
Scientific Research Applications
N-cyclopropyl-N'-methylurea has been widely used in scientific research to study the role of AChE in the nervous system. It has been used to investigate the effects of AChE inhibition on neurotransmission, synaptic plasticity, and learning and memory. This compound has also been used in studies of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a potential therapeutic target.
Mechanism of Action
N-cyclopropyl-N'-methylurea inhibits AChE by binding to the active site of the enzyme. This prevents the breakdown of ACh, leading to an accumulation of ACh in the synaptic cleft. This results in increased activation of ACh receptors, which can have a variety of effects on neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific experimental conditions. This compound has been shown to increase ACh levels in the brain, which can have both excitatory and inhibitory effects on neurotransmission. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-N'-methylurea is its potency as an AChE inhibitor. This allows for the study of AChE inhibition at low concentrations, which can minimize off-target effects. However, the use of this compound in lab experiments is limited by its toxicity and potential for non-specific effects. Careful experimental design and control are necessary to ensure the validity of results.
Future Directions
There are several future directions for N-cyclopropyl-N'-methylurea research. One area of interest is the development of more selective AChE inhibitors with fewer off-target effects. Another direction is the investigation of the role of AChE inhibition in neurodegenerative diseases such as Alzheimer's disease. Finally, the potential therapeutic applications of this compound and other AChE inhibitors in neurological disorders warrant further investigation.
In conclusion, this compound is a potent AChE inhibitor that has been widely used in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is necessary to fully understand the potential applications of this compound in the treatment of neurological disorders.
Properties
IUPAC Name |
1-cyclopropyl-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBGUEDUUYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4444182.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4444187.png)
![2-(benzylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4444192.png)

![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4444202.png)
![N-(2-chlorophenyl)-3-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4444207.png)
![2-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4444219.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4444240.png)
![N-(3-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4444249.png)
